![molecular formula C21H26ClN3O3S B2432645 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1215712-12-1](/img/structure/B2432645.png)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry due to its diverse biological activities . It also contains a furan-2-carboxamide group, which could potentially contribute to its biological activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzo[d]thiazol-2-yl group could influence the compound’s electronic properties, while the presence of a furan-2-carboxamide group could influence its hydrogen bonding properties .Scientific Research Applications
Antimicrobial Applications
N-(thiazol-2-yl)furan-2-carboxamide, a compound structurally similar to the chemical , has demonstrated promising antimicrobial properties. This thiazole-based heterocyclic amide showed significant antimicrobial activity against a range of microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. This suggests potential applications in the development of new antimicrobial agents (Cakmak et al., 2022).
Fungicidal Properties
Compounds related to furan-2-carboxamide and thiazole derivatives have demonstrated fungicidal activity against various pathogens. For instance, certain aromatic heterocyclic carboxamides exhibited high activity against gray mold, indicating potential use in agricultural fungicides or as a model for developing new fungicidal compounds (Banba et al., 2013).
Anticancer Potential
Several N-(thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide derivatives, closely related to the compound of interest, have shown promising results in anticancer activity screening. This highlights the potential of such compounds in the search for new anticancer agents (Horishny et al., 2020).
Chemical Synthesis and Characterization
The compound N-(thiazol-2-yl)furan-2-carboxamide was extensively studied for its molecular and electronic structures, using techniques like IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction. This type of analysis is crucial for understanding the properties and potential applications of such compounds (Cakmak et al., 2022).
Electrophilic Substitution Reactions
Compounds containing furan-2-carboxamide and thiazole units have been involved in electrophilic substitution reactions, forming a variety of chemically interesting and potentially useful derivatives. This process is fundamental in synthetic organic chemistry, offering pathways to novel compounds with diverse applications (Aleksandrov et al., 2017).
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and assessment of its safety and hazards. Such research could potentially lead to the development of new products in optoelectronics and analytical tools .
properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-15-13-16(2)19-18(14-15)28-21(22-19)24(20(25)17-5-3-10-27-17)7-4-6-23-8-11-26-12-9-23;/h3,5,10,13-14H,4,6-9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBERFVQMQSQZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

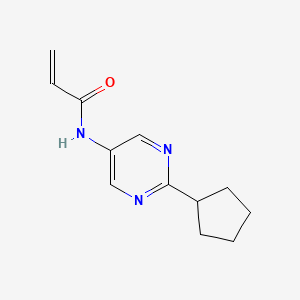
![3,4,5-triethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432565.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2432570.png)
![(Z)-ethyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2432571.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride](/img/structure/B2432574.png)
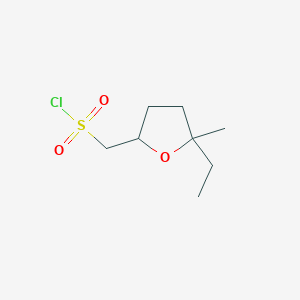
![3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2432577.png)
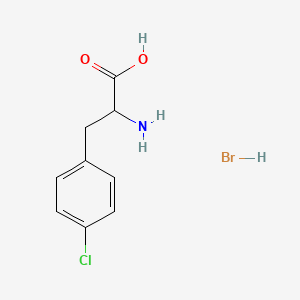
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2432580.png)
![3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione](/img/structure/B2432581.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2432582.png)
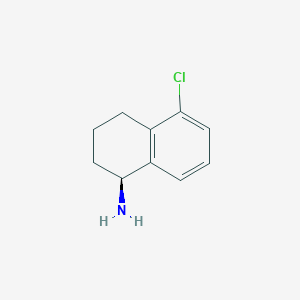
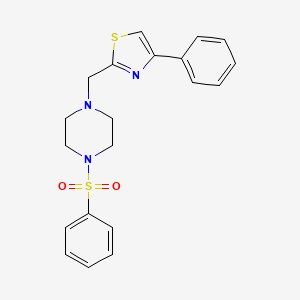
![4-[(3-Chlorophenyl)methoxy]-2-methylaniline](/img/structure/B2432585.png)